1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole
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Overview
Description
1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of both benzimidazole and nitropyridine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitro and pyridine groups in its structure imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and o-phenylenediamine.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the benzimidazole ring. This can be achieved through various methods, including condensation reactions with formic acid or other aldehydes.
Nitration: The introduction of the nitro group is typically carried out using nitrating agents such as nitric acid and sulfuric acid. This step requires careful control of reaction conditions to ensure selective nitration at the desired position.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors and other advanced techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Cyclization: Further cyclization reactions can be carried out to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical industries.
Mechanism of Action
The mechanism of action of 1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole can be compared with other similar compounds such as:
2-Nitroimidazole: This compound also contains a nitro group and an imidazole ring, but lacks the pyridine moiety.
5-Nitrobenzimidazole: Similar to this compound, but with different substitution patterns on the benzimidazole ring.
The unique combination of the nitro group and pyridine moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(5-nitropyridin-2-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-5-6-12(13-7-9)15-8-14-10-3-1-2-4-11(10)15/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYIACQXMUFTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968090 |
Source
|
Record name | 1-(5-Nitropyridin-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5342-66-5 |
Source
|
Record name | 1-(5-Nitropyridin-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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